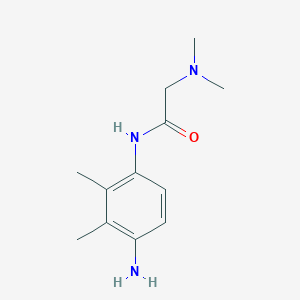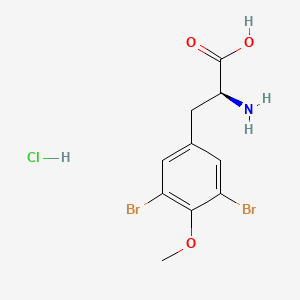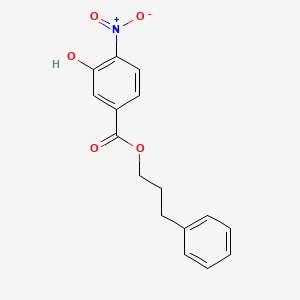![molecular formula C20H28Cl4N6O2Zn B12517211 zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride CAS No. 14751-97-4](/img/structure/B12517211.png)
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C20H28Cl4N6O2Zn. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride typically involves the reaction of 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with zinc chloride to form the tetrachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and hydroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized species, while substitution reactions can produce a range of substituted aromatic compounds .
Scientific Research Applications
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and diazotization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The diazonium group in the compound can undergo various reactions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium bromide
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium iodide
Uniqueness
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the zinc tetrachloride complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
14751-97-4 |
|---|---|
Molecular Formula |
C20H28Cl4N6O2Zn |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H14N3O.4ClH.Zn/c2*1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;;/h2*3-6,14H,2,7-8H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
MQRGMLDXNFBJTF-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)



![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)

![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)

